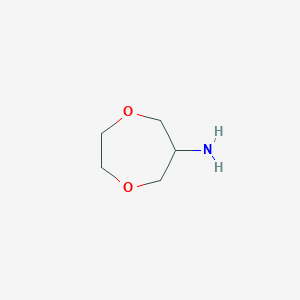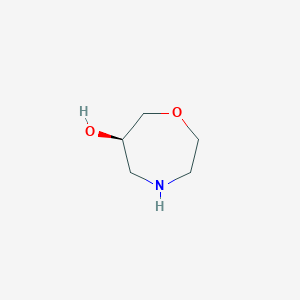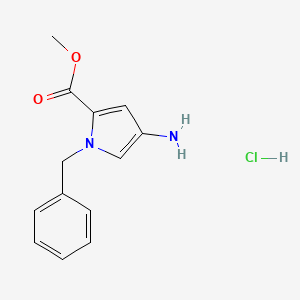
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole (CFMT) is a member of the triazole family of compounds. It has been used in a variety of scientific research applications due to its unique properties. CFMT is a versatile compound that can be used to synthesize a variety of other compounds, as well as providing a platform for studying the mechanisms of action of various drugs and biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole and its analogs, have been extensively studied for their potential applications in various fields of scientific research. These compounds are synthesized through methods such as 1,3-dipolar cycloaddition and further modified to enhance their properties for targeted applications. For instance, the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, showcases the chemical versatility and industrial relevance of these triazole derivatives (Ying, 2004).
Crystal Structure Analysis
The crystal structure analysis of triazole derivatives has provided insights into their molecular interactions and stability. Studies involving single crystal diffraction have highlighted the isostructural nature of certain triazole compounds, revealing the significance of their crystalline forms in determining their physical and chemical properties. These analyses are critical for understanding the material characteristics essential for their application in drug design and material science (Kariuki et al., 2021).
Molecular Interactions
The study of molecular interactions in triazole derivatives, such as lp⋯π and π-hole tetrel bonding, is fundamental to their application in molecular recognition and supramolecular chemistry. The characterization of these interactions through Hirshfeld surface analysis and DFT calculations has facilitated the development of triazole-based molecules with tailored binding properties for use in chemical sensors and as building blocks in supramolecular assemblies (Ahmed et al., 2020).
Antimicrobial and Pharmacological Studies
Triazole derivatives have been explored for their antimicrobial and pharmacological potentials. For example, certain 1,2,4-triazole derivatives have shown promising results in antimicrobial studies, indicating their potential as therapeutic agents against various bacterial and fungal infections. These studies underscore the importance of triazole compounds in the development of new antimicrobial drugs (Desabattina et al., 2014).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDFUFXPBEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)





![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)


![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
